molecular formula C21H25ClN2O2 B13928341 2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B13928341
M. Wt: 372.9 g/mol
InChI Key: JPYZDECDRNHXBM-UHFFFAOYSA-N
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Description

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a synthetic compound known for its potential therapeutic applications. It belongs to the class of diazaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenoxyphenyl group: This step involves the reaction of the spirocyclic intermediate with a phenoxyphenyl derivative under specific conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the spirocyclic core or the phenoxyphenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenoxyphenyl moiety.

Scientific Research Applications

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves the inhibition of RIPK1 kinase activity. By blocking RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . This inhibition is achieved through binding to the active site of RIPK1, which interferes with its kinase activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for RIPK1 inhibition. This makes it a valuable lead compound for further optimization and development as a therapeutic agent.

Biological Activity

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H24N2O2
  • CAS Number : 852338-85-3
  • Molecular Weight : 336.43 g/mol

The spirocyclic structure contributes to its unique biological activity, which is being explored in various research contexts.

Antitumor Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant antitumor properties. For instance, a related compound demonstrated a dose-dependent antitumor effect in xenograft mouse models, specifically targeting KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC) . The ability of these compounds to inhibit oncogenic pathways suggests that this compound may also possess similar properties.

The mechanism by which these compounds exert their effects often involves the inhibition of specific protein interactions critical for tumor growth. For example, the binding affinity to the KRAS protein's switch-II pocket has been highlighted as a key interaction point for antitumor activity . This suggests that the compound may interfere with signaling pathways essential for cancer cell proliferation.

In Vitro Studies

In vitro evaluations have shown that compounds with similar spirocyclic structures can inhibit cell proliferation in various cancer cell lines. The biological evaluation of this compound should focus on assessing its efficacy against established cancer cell lines and determining its IC50 values.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of diazaspiro compounds. The administration routes, dosage regimens, and observed side effects are critical data points that need to be collected for comprehensive analysis.

Data Summary Table

Study Type Findings Reference
In VitroAntitumor activity observed in cancer cell lines
In VivoDose-dependent effects on tumor growth in xenograft models
MechanisticBinding to KRAS G12C protein inhibits oncogenic signaling

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C21H24N2O2.ClH/c24-20-21(11-4-13-22-16-21)12-14-23(20)15-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18;/h1-3,5-10,22H,4,11-16H2;1H

InChI Key

JPYZDECDRNHXBM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CC=C(C=C3)OC4=CC=CC=C4)CNC1.Cl

Origin of Product

United States

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